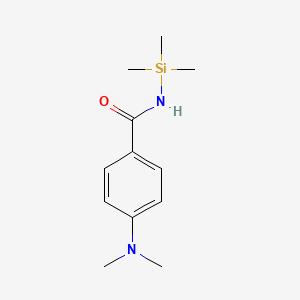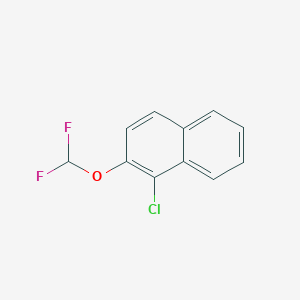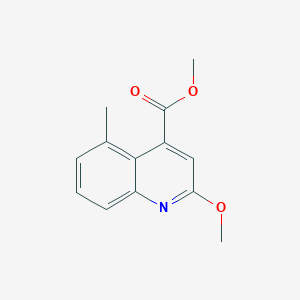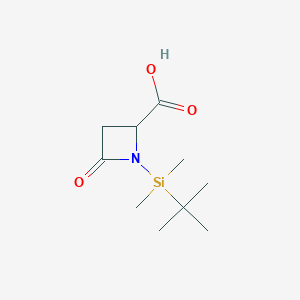
2-(Azetidin-3-yloxy)-6-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)-6-bromopyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings makes it a valuable compound in organic synthesis and medicinal chemistry. The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring. The bromine atom at the 6-position of the pyridine ring adds to its reactivity and potential for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-6-bromopyridine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 6-bromopyridine with azetidin-3-ol. This reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the azetidin-3-ol, making it a more reactive nucleophile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the process. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yloxy)-6-bromopyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 6-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Substitution: The azetidine ring can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(Azetidin-3-yloxy)-6-aminopyridine, while oxidation can introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
2-(Azetidin-3-yloxy)-6-bromopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yloxy)-6-bromopyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The azetidine ring can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
2-(Azetidin-3-yloxy)-6-bromopyridine can be compared with other similar compounds, such as:
2-(Azetidin-3-yloxy)pyridine: Lacks the bromine atom, which may reduce its reactivity and potential for further functionalization.
6-Bromo-2-(pyrrolidin-3-yloxy)pyridine: Contains a pyrrolidine ring instead of an azetidine ring, which may alter its biological activity and chemical properties.
2-(Azetidin-3-yloxy)-4-bromopyridine: The bromine atom is located at the 4-position, which can affect the compound’s reactivity and interactions with other molecules.
The unique combination of the azetidine ring and the bromine atom at the 6-position of the pyridine ring makes this compound a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C8H9BrN2O |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-6-bromopyridine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-2-1-3-8(11-7)12-6-4-10-5-6/h1-3,6,10H,4-5H2 |
Clé InChI |
WHXYKSLAIHXCJU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





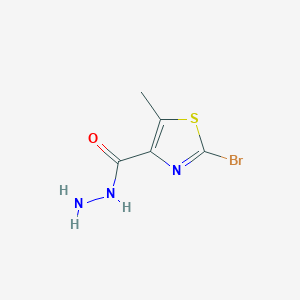


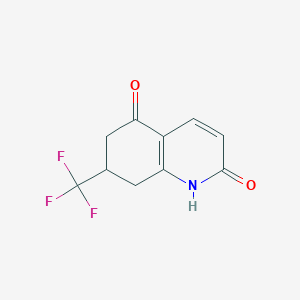
![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)

